Midazolam-d5 (Major)
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Overview
Description
Midazolam-d5 (Major) is a deuterated form of midazolam, a short-acting benzodiazepine with anxiolytic, muscle relaxant, anticonvulsant, sedative, hypnotic, and amnesic properties. The deuterated version is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of midazolam, as the presence of deuterium atoms can help in tracing the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d5 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the midazolam molecule are replaced with deuterium atoms using deuterated catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of Midazolam-d5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions
Midazolam-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: Midazolam-d5 can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: Midazolam-d5 can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives from oxidation, reduced derivatives from reduction, and substituted derivatives from substitution reactions.
Scientific Research Applications
Midazolam-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion of midazolam in biological systems.
Pharmacodynamic Studies: Researchers use Midazolam-d5 to investigate the effects of midazolam on various physiological processes.
Drug Interaction Studies: The compound is used to study interactions between midazolam and other drugs, helping to understand potential drug-drug interactions.
Metabolic Pathway Analysis: Midazolam-d5 is used to trace metabolic pathways and identify metabolites formed during the metabolism of midazolam.
Clinical Research: The compound is used in clinical research to study the effects of midazolam in different patient populations and under various clinical conditions.
Mechanism of Action
Midazolam-d5 exerts its effects through the same mechanism as midazolam. It acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. The presence of deuterium atoms does not alter the mechanism of action but helps in tracing the compound in biological studies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Midazolam-d5 include:
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Midazolam-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow for precise tracing and analysis in biological systems, providing valuable insights into the behavior of midazolam in the body.
Properties
Molecular Formula |
C18H13ClFN3 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
8-chloro-3,4,4-trideuterio-6-(3,5-dideuterio-2-fluorophenyl)-1-methylimidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i2D,5D,9D,10D2 |
InChI Key |
DDLIGBOFAVUZHB-OJMZUUARSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)C2=NC(C3=C(N=C(N3C4=C2C=C(C=C4)Cl)C)[2H])([2H])[2H])F)[2H] |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.